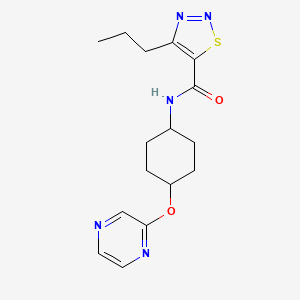
4-propyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-propyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that falls under the category of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities and are often explored for their pharmacological potential
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-propyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:
Formation of Pyrazinyloxy Cyclohexane: : This step involves the reaction of pyrazine with 4-(hydroxy)cyclohexane to form 4-(pyrazin-2-yloxy)cyclohexane.
Synthesis of Thiadiazole Core: : The thiadiazole core is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Coupling Reactions: : The final compound is obtained by coupling the synthesized pyrazinyloxy cyclohexane with the thiadiazole derivative through an amide bond formation.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, solvent choice, and the use of catalysts. Continuous flow synthesis techniques can also be employed to improve yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation: : Oxidative reactions can modify the thiadiazole ring or the pyrazinyloxy group.
Reduction: : Reductive reactions may target the carboxamide or the thiadiazole ring.
Substitution: : Various substitution reactions can occur on the pyrazinyloxy or thiadiazole groups.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, peracids.
Reduction Reagents: : Lithium aluminium hydride, sodium borohydride.
Substitution Reagents: : Halides, nucleophiles.
Major Products
The reactions typically yield products where the functional groups on the pyrazinyloxy or thiadiazole moieties are modified, leading to derivatives that may possess different chemical properties and biological activities.
Aplicaciones Científicas De Investigación
Chemistry
Catalysts: : Utilized in catalytic reactions due to its unique electronic properties.
Ligands: : Functions as a ligand in coordination chemistry.
Biology
Antimicrobial Agents: : Exhibits potential as an antimicrobial agent due to its thiadiazole core.
Enzyme Inhibitors: : Acts as an inhibitor for various enzymes.
Medicine
Drug Development: : Explored for its potential in drug development, especially for targeting specific biological pathways.
Therapeutics: : Potential therapeutic agent for various diseases.
Industry
Material Science: : Used in the synthesis of advanced materials with specific properties.
Agriculture: : Explored for its use in agrochemicals.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These include:
Molecular Targets: : Enzymes, receptors, and other proteins.
Pathways: : Influences signaling pathways involved in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-propyl-N-(cyclohexyl)-1,2,3-thiadiazole-5-carboxamide
4-propyl-N-((1r,4r)-4-(phenyl)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide
Uniqueness
Compared to similar compounds, 4-propyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide stands out due to the presence of the pyrazin-2-yloxy group, which imparts unique electronic and steric properties, potentially enhancing its biological activity and specificity.
Is this a good starting point? Let’s build on it!
Propiedades
IUPAC Name |
4-propyl-N-(4-pyrazin-2-yloxycyclohexyl)thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S/c1-2-3-13-15(24-21-20-13)16(22)19-11-4-6-12(7-5-11)23-14-10-17-8-9-18-14/h8-12H,2-7H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRDSFXDSVDOMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2CCC(CC2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Bromo-2-[(4-fluorobenzyl)oxy]benzoic acid](/img/structure/B2566780.png)
![2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2566781.png)
![methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B2566783.png)




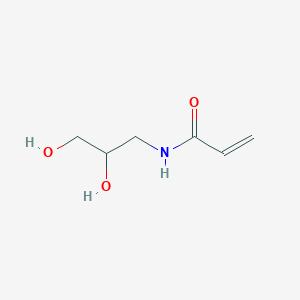
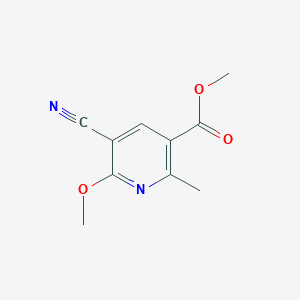
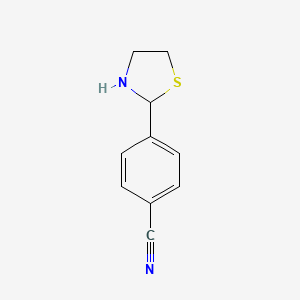
![2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)acetamide;hydrochloride](/img/structure/B2566799.png)
![3-(2-chlorophenyl)-N-{4-[5-(3,4-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2566801.png)
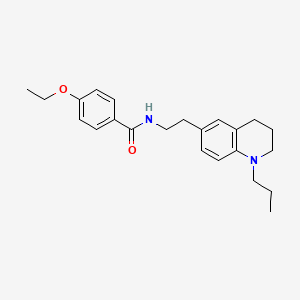
![2-(2,2-dimethylpropanoylamino)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride](/img/structure/B2566803.png)
